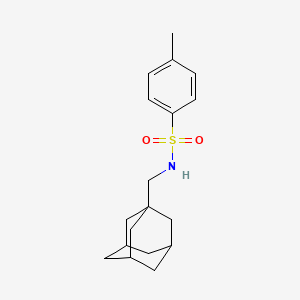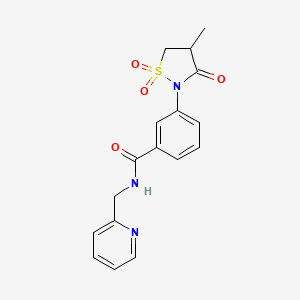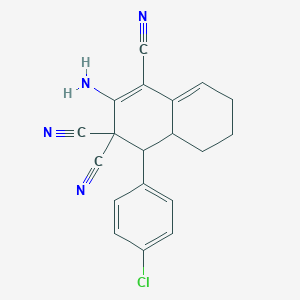
N-(1-adamantylmethyl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantylmethyl)-4-methylbenzenesulfonamide, also known as Amsacrine, is a synthetic compound that belongs to the class of antineoplastic agents. It is a potent inhibitor of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Amsacrine has been extensively studied for its potential use in cancer treatment, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions will be discussed in
作用机制
N-(1-adamantylmethyl)-4-methylbenzenesulfonamide exerts its antineoplastic activity by inhibiting the activity of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. N-(1-adamantylmethyl)-4-methylbenzenesulfonamide binds to the enzyme-DNA complex and prevents the enzyme from resealing the DNA strands, leading to the formation of DNA breaks and ultimately cell death. N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and cause cell cycle arrest. N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has also been shown to reduce the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its potency against a wide range of cancer cell lines, making it a valuable tool for studying cancer biology. N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has also been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has several limitations, including its toxicity, which can limit its use in certain experiments. N-(1-adamantylmethyl)-4-methylbenzenesulfonamide is also known to be a substrate for P-glycoprotein, a drug efflux pump that can limit its bioavailability and efficacy.
未来方向
There are several future directions for the study of N-(1-adamantylmethyl)-4-methylbenzenesulfonamide. One direction is the development of novel analogs of N-(1-adamantylmethyl)-4-methylbenzenesulfonamide with improved potency and reduced toxicity. Another direction is the investigation of the mechanism of resistance to N-(1-adamantylmethyl)-4-methylbenzenesulfonamide, which can help identify new targets for cancer therapy. Additionally, the combination of N-(1-adamantylmethyl)-4-methylbenzenesulfonamide with other chemotherapeutic agents or targeted therapies may enhance its efficacy and reduce its toxicity. Finally, the development of biomarkers for predicting the response to N-(1-adamantylmethyl)-4-methylbenzenesulfonamide can help identify patients who are most likely to benefit from this therapy.
Conclusion
N-(1-adamantylmethyl)-4-methylbenzenesulfonamide is a synthetic compound that has been extensively studied for its potential use in cancer treatment. Its potent inhibition of DNA topoisomerase II has made it a valuable tool for studying cancer biology. N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has several advantages and limitations for lab experiments, and its development of novel analogs and investigation of resistance mechanisms are future directions for its study.
合成方法
The synthesis of N-(1-adamantylmethyl)-4-methylbenzenesulfonamide involves the condensation of 4-methylbenzenesulfonyl chloride with 1-adamantylmethylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with potassium carbonate and methyl iodide to yield N-(1-adamantylmethyl)-4-methylbenzenesulfonamide. The synthesis of N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has been optimized to improve its yield and purity, and various modifications have been made to the reaction conditions to enhance its efficiency.
科学研究应用
N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including leukemia, lymphoma, and solid tumors. N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has been used alone or in combination with other chemotherapeutic agents to treat various types of cancer, and clinical trials have been conducted to evaluate its safety and efficacy in humans.
属性
IUPAC Name |
N-(1-adamantylmethyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S/c1-13-2-4-17(5-3-13)22(20,21)19-12-18-9-14-6-15(10-18)8-16(7-14)11-18/h2-5,14-16,19H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZYGFWDYKICAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5221297.png)

![1-(4-methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5221301.png)


![2,5-dichloro-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B5221309.png)
![(2,4-dimethoxybenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5221310.png)
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(2-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5221317.png)
![3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5221334.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5221337.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B5221344.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5221347.png)
![N-methyl-N-(3-methylbutyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5221353.png)
![8-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5221364.png)